1-(4-Pyridyl)pyridinium chloride hydrochloride
Overview
Description
1-(4-Pyridyl)pyridinium chloride hydrochloride is a heterocyclic organic compound with the molecular formula C10H9ClN2·HCl. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen-containing ring structure.
Preparation Methods
The synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride typically involves the reaction of pyridine with thionyl chloride, followed by treatment with ethanol. The reaction conditions are crucial for the successful formation of the compound. The general synthetic route can be summarized as follows:
Reaction with Thionyl Chloride: Pyridine reacts with thionyl chloride to form an intermediate compound.
Treatment with Ethanol: The intermediate is then treated with ethanol to yield this compound
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
1-(4-Pyridyl)pyridinium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(4-Pyridyl)pyridinium chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 1-(4-Pyridyl)pyridinium chloride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Pyridyl)pyridinium chloride hydrochloride can be compared with other pyridinium salts, such as:
4-Chloropyridine Hydrochloride: Similar in structure but with a chlorine substituent on the pyridine ring.
Pyridine Hydrochloride: A simpler compound with a single pyridine ring.
4-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group, offering different chemical properties
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-pyridin-1-ium-1-ylpyridine;chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOFFMRDIRXGKJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933738 | |
Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine, deep brown crystals; [Aldrich MSDS] Hygroscopic; [Acros Organics MSDS] | |
Record name | 1,4'-Bipyridinium, chloride, hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10591 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5421-92-1, 149764-60-3 | |
Record name | 1,4′-Bipyridinium, chloride, hydrochloride (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5421-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5421-92-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-pyridiniopyridinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-Pyridyl)pyridinium chloride, hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJU9BD32NT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-(4-pyridyl)pyridinium chloride hydrochloride?
A1: N-(4-pyridyl)pyridinium chloride hydrochloride, also known as 1-(4-Pyridyl)pyridinium chloride hydrochloride, is a quaternary ammonium salt. While the provided abstracts don't explicitly provide spectroscopic data, its molecular formula is C10H10Cl2N2 and its molecular weight is 227.11 g/mol.
Q2: What are some applications of N-(4-pyridyl)pyridinium chloride hydrochloride?
A: This compound serves as a key intermediate in the synthesis of industrially relevant chemicals. For instance, it's a precursor in synthesizing 4-pyridinesulfonic acid [] and 4-dimethylaminopyridine (DMAP) []. The latter is a widely used catalyst in organic synthesis.
Q3: How does N-(4-pyridyl)pyridinium chloride hydrochloride contribute to the synthesis of 4-dimethylaminopyridine (DMAP)?
A: N-(4-pyridyl)pyridinium chloride hydrochloride acts as a crucial intermediate in a novel one-kettle reaction to synthesize DMAP. This method, utilizing pyridine and thionyl chloride as starting materials, enables the direct reaction of the intermediate with dimethylformamide to produce DMAP []. This approach simplifies the traditional multi-step process and offers advantages in industrial production.
Q4: Has N-(4-pyridyl)pyridinium chloride hydrochloride been studied for its corrosion inhibition properties?
A: Yes, research indicates that N-(4-pyridyl)pyridinium chloride hydrochloride exhibits corrosion-inhibiting properties. Studies have examined its effectiveness in mitigating corrosion in corrosion-resistant alloys exposed to hot hydrochloric acid solutions []. The compound was found to act as a corrosion inhibitor, particularly when used in combination with other substances like trans-cinnamaldehyde and potassium iodide.
Q5: Are there any studies investigating the crystal structure of N-(4-pyridyl)pyridinium chloride hydrochloride complexes?
A: Yes, researchers have successfully synthesized and characterized a novel coordinated polymer, [Cu2I4(Nppch)2], where Nppch represents N-(4-pyridyl)pyridinium chloride hydrochloride []. The crystal structure analysis revealed a three-dimensional supramolecular framework stabilized by hydrogen bonds between the repeating [Cu2I4(Nppch)2] binuclear units. This study highlights the potential of this compound in supramolecular chemistry and materials science.
Q6: What is known about the toxicity of N-(4-pyridyl)pyridinium chloride hydrochloride?
A: Research has explored the acute and chronic toxicity of N-(4-pyridyl)pyridinium chloride hydrochloride using various aquatic organisms []. Bioassays employing Vibrio fischeri and Pseudokirchneriella subcapitata were conducted to assess its impact. These studies are crucial for understanding the potential environmental risks associated with this compound and developing strategies for its safe handling and disposal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.